![molecular formula C5H12ClNO B2907557 trans-2-Ethoxycyclopropan-1-amine hcl CAS No. 2088415-63-6](/img/structure/B2907557.png)
trans-2-Ethoxycyclopropan-1-amine hcl
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Overview
Description
Trans-2-Ethoxycyclopropan-1-amine HCl, also known as trans-2-ethoxycyclopropanamine hydrochloride, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of trans-2-Ethoxycyclopropan-1-amine HCl is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, including the serotonin and dopamine systems. It has been suggested that trans-2-Ethoxycyclopropan-1-amine HCl may exert its effects through the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters.
Biochemical and Physiological Effects
Trans-2-Ethoxycyclopropan-1-amine HCl has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that trans-2-Ethoxycyclopropan-1-amine HCl inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that trans-2-Ethoxycyclopropan-1-amine HCl has anxiolytic and antidepressant effects in animal models. However, further studies are needed to elucidate the mechanisms underlying these effects.
Advantages and Limitations for Lab Experiments
Trans-2-Ethoxycyclopropan-1-amine HCl has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. It is also stable under standard laboratory conditions. However, trans-2-Ethoxycyclopropan-1-amine HCl has some limitations. It is a toxic compound, and precautions must be taken when handling it. It is also relatively expensive compared to other chemical compounds.
Future Directions
There are several future directions for the study of trans-2-Ethoxycyclopropan-1-amine HCl. One area of research is the elucidation of its mechanism of action. Further studies are needed to determine the specific neurotransmitter systems that are affected by trans-2-Ethoxycyclopropan-1-amine HCl and the downstream signaling pathways that are involved. Another area of research is the development of more potent and selective analogs of trans-2-Ethoxycyclopropan-1-amine HCl for use in medicinal chemistry. Finally, the potential applications of trans-2-Ethoxycyclopropan-1-amine HCl in materials science, such as in the preparation of functional materials, warrant further investigation.
Conclusion
Trans-2-Ethoxycyclopropan-1-amine HCl is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method has been optimized to increase the yield and purity of the product. Trans-2-Ethoxycyclopropan-1-amine HCl has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, depression, and anxiety. The mechanism of action of trans-2-Ethoxycyclopropan-1-amine HCl is not fully understood, but it is believed to act as a modulator of neurotransmitter systems. Trans-2-Ethoxycyclopropan-1-amine HCl has several advantages for lab experiments, but it also has some limitations. Future research directions include elucidating its mechanism of action, developing more potent and selective analogs, and exploring its potential applications in materials science.
Synthesis Methods
Trans-2-Ethoxycyclopropan-1-amine HCl can be synthesized through a reaction between ethyl diazoacetate and cyclopropane. The reaction results in the formation of an intermediate product, which is then treated with hydrochloric acid to obtain the final product. The synthesis method has been optimized to increase the yield and purity of the product.
Scientific Research Applications
Trans-2-Ethoxycyclopropan-1-amine HCl has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, trans-2-Ethoxycyclopropan-1-amine HCl has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, depression, and anxiety. In organic synthesis, trans-2-Ethoxycyclopropan-1-amine HCl has been used as a building block for the synthesis of complex molecules. In materials science, trans-2-Ethoxycyclopropan-1-amine HCl has been utilized as a precursor for the preparation of functional materials.
properties
IUPAC Name |
(1R,2R)-2-ethoxycyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-7-5-3-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPCQLBWTQOXPA-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H]1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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